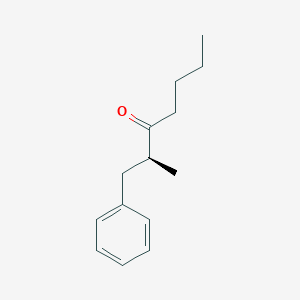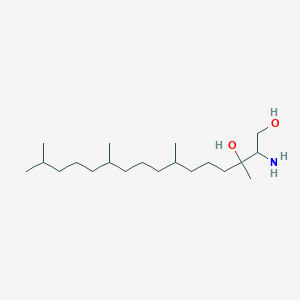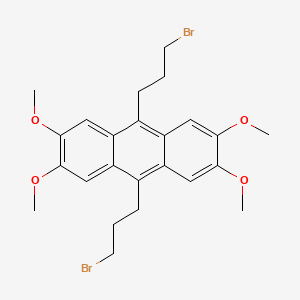![molecular formula C17H11NO B14245366 7-Oxo-7lambda~5~-benzo[a]acridine CAS No. 184424-54-2](/img/structure/B14245366.png)
7-Oxo-7lambda~5~-benzo[a]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]acridine 7-oxide is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridines are known for their planar structure and have been extensively studied for their biological and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]acridine 7-oxide typically involves the oxidation of Benz[a]acridine. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benz[a]acridine 7-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions: Benz[a]acridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Benz[a]acridine 7-oxide back to Benz[a]acridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Biology: Investigated for its interactions with DNA and potential use as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Mécanisme D'action
The primary mechanism by which Benz[a]acridine 7-oxide exerts its effects is through DNA intercalation. This involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making Benz[a]acridine 7-oxide a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Acridine: The parent compound, known for its antibacterial and antimalarial properties.
Amsacrine: An acridine derivative used as an anticancer drug.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: Benz[a]acridine 7-oxide is unique due to its specific oxidation state and the presence of the oxide group, which can enhance its reactivity and potential applications compared to other acridine derivatives. Its ability to intercalate into DNA and disrupt cellular processes makes it a compound of interest for further research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
184424-54-2 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
7-oxidobenzo[a]acridin-7-ium |
InChI |
InChI=1S/C17H11NO/c19-18-16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17(15)18/h1-11H |
Clé InChI |
WMDYMRRQFKPUSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4C=C32)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
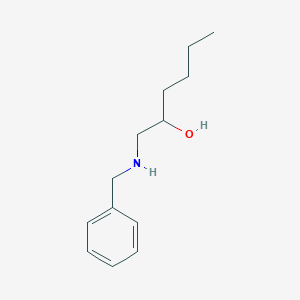

![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
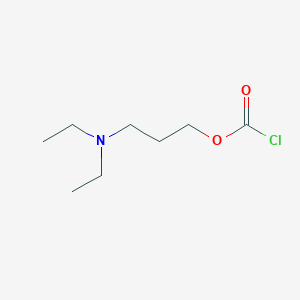
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
